molecular formula C14H9NaO3S B098262 Sodium anthracene-2-sulfonate CAS No. 16106-40-4

Sodium anthracene-2-sulfonate

Cat. No. B098262
CAS RN: 16106-40-4
M. Wt: 280.28 g/mol
InChI Key: XGQPUSJLJAPLGH-UHFFFAOYSA-M
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Description

Sodium anthracene-2-sulfonate (SAS) is an organic compound that belongs to the class of sulfonates. It is a water-soluble salt that is commonly used in scientific research for its unique chemical and physical properties. SAS has been extensively studied for its potential applications in various fields, including biochemistry, biotechnology, and materials science.

Mechanism Of Action

The mechanism of action of Sodium anthracene-2-sulfonate is not fully understood. However, it is believed that Sodium anthracene-2-sulfonate interacts with the hydrophobic regions of proteins and membranes, causing changes in their conformation and function. Sodium anthracene-2-sulfonate has also been shown to interact with nucleic acids, leading to changes in their structure and function.

Biochemical And Physiological Effects

Sodium anthracene-2-sulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. Sodium anthracene-2-sulfonate has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties. In addition, Sodium anthracene-2-sulfonate has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.

Advantages And Limitations For Lab Experiments

One of the main advantages of Sodium anthracene-2-sulfonate is its water solubility, which makes it easy to handle and use in lab experiments. Sodium anthracene-2-sulfonate is also relatively inexpensive and readily available. However, Sodium anthracene-2-sulfonate has some limitations for lab experiments. It can be difficult to purify and isolate Sodium anthracene-2-sulfonate from reaction mixtures, and it can also be sensitive to light and air, which can affect its stability and reactivity.

Future Directions

There are many potential future directions for the study of Sodium anthracene-2-sulfonate. One area of research is the development of new fluorescent probes and sensors based on Sodium anthracene-2-sulfonate. Another area of research is the use of Sodium anthracene-2-sulfonate in the development of new drug delivery systems. In addition, Sodium anthracene-2-sulfonate could be used in the development of new materials, such as surfactants and emulsions. Further studies are needed to fully understand the mechanism of action of Sodium anthracene-2-sulfonate and its potential applications in various fields.

Synthesis Methods

Sodium anthracene-2-sulfonate can be synthesized by the reaction of anthracene with sulfuric acid and sodium hydroxide. The reaction produces anthracene-2-sulfonic acid, which is then neutralized with sodium hydroxide to form Sodium anthracene-2-sulfonate. The chemical equation for the synthesis of Sodium anthracene-2-sulfonate is as follows:
C14H10 + H2SO4 → C14H10SO3H + H2O
C14H10SO3H + NaOH → C14H9NaO3S + H2O

Scientific Research Applications

Sodium anthracene-2-sulfonate has been widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe for the detection of metal ions and organic compounds. Sodium anthracene-2-sulfonate has also been used as a surfactant for the preparation of nanoparticles and as a stabilizer for emulsions. In addition, Sodium anthracene-2-sulfonate has been studied for its potential applications in biotechnology, including the development of biosensors and drug delivery systems.

properties

CAS RN

16106-40-4

Product Name

Sodium anthracene-2-sulfonate

Molecular Formula

C14H9NaO3S

Molecular Weight

280.28 g/mol

IUPAC Name

sodium;anthracene-2-sulfonate

InChI

InChI=1S/C14H10O3S.Na/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14;/h1-9H,(H,15,16,17);/q;+1/p-1

InChI Key

XGQPUSJLJAPLGH-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+]

SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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